1,1'-Dietil-4,4'-bipiridilio dibromuro

Descripción general

Descripción

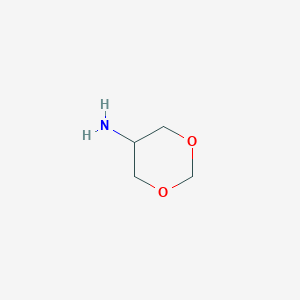

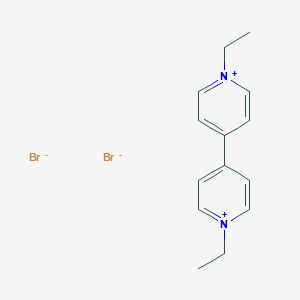

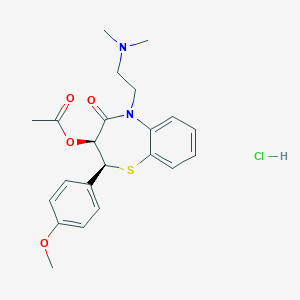

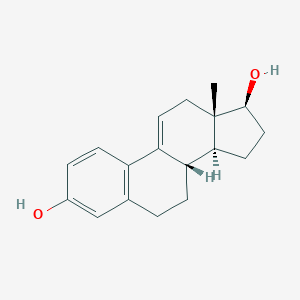

1,1’-Diethyl-4,4’-bipyridinium dibromide, also known as ethyl viologen dibromide, is a chemical compound with the molecular formula C14H18Br2N2. It is a yellow to green crystalline solid that is slightly soluble in methanol and water. This compound is known for its redox-active properties and is used as an electron carrier in various applications .

Aplicaciones Científicas De Investigación

1,1’-Diethyl-4,4’-bipyridinium dibromide has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

Ethyl viologen dibromide, also known as 1,1’-Diethyl-4,4’-bipyridinium dibromide, is a compound that has been used as an internal standard in the analysis of paraquat and diquat in the serum using high-performance liquid chromatography

Mode of Action

It’s known that it can act as a redox active electrolyte for electrochemical devices (ecds) .

Biochemical Pathways

Its role as a redox active electrolyte suggests it may be involved in electron transfer processes .

Pharmacokinetics

Its use in diagnostic assays and manufacturing suggests it may have properties that allow it to interact with biological systems .

Result of Action

Ethyl viologen dibromide maintains the ability to be genotoxic to cells and their corresponding DNA . This suggests that it may cause changes at the molecular and cellular levels.

Action Environment

Its storage at room temperature suggests it may be stable under standard environmental conditions .

Análisis Bioquímico

Biochemical Properties

It has been suggested that Ethyl viologen dibromide maintains the ability to be genotoxic to cells and their corresponding DNA .

Cellular Effects

Ethyl viologen dibromide has been found to have genotoxic effects on cells and their corresponding DNA

Molecular Mechanism

It is known to have genotoxic effects, suggesting it may interact with DNA

Métodos De Preparación

1,1’-Diethyl-4,4’-bipyridinium dibromide can be synthesized through the reaction of 1,1’-diethyl-4,4’-bipyridine with hydrogen bromide under appropriate reaction conditions . The reaction typically involves dissolving 1,1’-diethyl-4,4’-bipyridine in an acetone solution and stirring under an inert atmosphere at elevated temperatures. The resulting solution is then cooled to room temperature, leading to the precipitation of the product, which is filtered and dried under vacuum .

Análisis De Reacciones Químicas

1,1’-Diethyl-4,4’-bipyridinium dibromide undergoes various types of chemical reactions, including:

Oxidation and Reduction: This compound is known for its redox-active properties, making it useful in electron transfer reactions.

Substitution Reactions: It can undergo substitution reactions with nucleophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include strong reducing agents for reduction reactions and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Comparación Con Compuestos Similares

1,1’-Diethyl-4,4’-bipyridinium dibromide is similar to other viologen compounds, such as:

Methyl viologen dichloride: Known for its use as a herbicide and redox-active agent.

Diquat dibromide: Another herbicide with similar redox properties.

1,1’-Diheptyl-4,4’-bipyridinium dibromide: Used in organic electronics and electrochemical devices.

The uniqueness of 1,1’-Diethyl-4,4’-bipyridinium dibromide lies in its specific redox properties and its applications in various fields, including chemistry, biology, medicine, and industry .

Propiedades

IUPAC Name |

1-ethyl-4-(1-ethylpyridin-1-ium-4-yl)pyridin-1-ium;dibromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2.2BrH/c1-3-15-9-5-13(6-10-15)14-7-11-16(4-2)12-8-14;;/h5-12H,3-4H2,1-2H3;2*1H/q+2;;/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCEBDKLPALDQPV-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)CC.[Br-].[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18Br2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40467092 | |

| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

374.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53721-12-3 | |

| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40467092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,1'-Diethyl-4,4'-bipyridinium dibromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does Ethyl Viologen Dibromide (EVD) interact with its target, and what are the downstream effects?

A1: EVD, a redox-active molecule, primarily interacts by accepting or donating electrons. Its behavior varies depending on the system it's integrated into. For instance:

- In electrochromic devices: EVD exhibits a reversible color change upon reduction, transitioning from colorless (oxidized state) to blue (reduced state). This property makes it suitable for electrochromic applications. [, , ]

- In photoluminescence quenching: EVD acts as a dynamic quencher, interacting with excited-state silicon nanoparticles and accepting an electron, leading to a decrease in photoluminescence intensity. This phenomenon is used to distinguish between static and dynamic quenching mechanisms. []

- In chemomechanical gels: EVD acts as an electrochemical trigger, where its redox reactions directly influence the surrounding pH. When EVD is oxidized, the pH decreases, and when reduced, the pH increases. This change in pH, in turn, controls the swelling and shrinking of chemomechanical gels. []

Q2: Can you provide the structural characterization of EVD, including its molecular formula, weight, and spectroscopic data?

A2:

- Spectroscopic Data: While the provided abstracts don't contain specific spectroscopic data, EVD is commonly characterized using techniques like:

Q3: What is the material compatibility and stability of EVD, and how does it perform in various applications?

A3: EVD exhibits good material compatibility with various systems:

- Polymers: EVD blends well with polymers like poly(2-methoxy-5- (2,9-ethyl-hexyloxy)-1,4- phenylene vinylene) (MEH-PPV) to enhance the photoconductivity of photodetectors. []

- Sol-gel materials: EVD can be incorporated into hybrid organic/inorganic sol-gel materials for creating photopatternable ionogels. [, ]

- pH: EVD's redox behavior and thus, its color-changing properties, are sensitive to pH variations. [, ]

- Electrolyte: The choice of electrolyte affects EVD's electrochemical properties, impacting its performance in devices like supercapacitors. []

Q4: What are the analytical methods used to characterize and quantify EVD?

A:

- High-Performance Liquid Chromatography (HPLC): This technique, coupled with UV detection, allows for sensitive and selective determination of EVD in complex mixtures, such as human plasma. []

- Electrochemical Techniques: Cyclic Voltammetry (CV) and Chronoamperometry are commonly employed to study the redox behavior, electron transfer kinetics, and stability of EVD. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-3-[4-(phenylmethoxy)phenyl]-2-propen-1-one](/img/structure/B119809.png)

![1-[5-Methoxy-2,4-bis(phenylmethoxy)phenyl]-ethanone](/img/structure/B119813.png)